molecular formula C18H17IN2O8S B5436246 (5E)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid

(5E)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid

Cat. No.: B5436246
M. Wt: 548.3 g/mol
InChI Key: YGTQTKYYSFCCSH-AAGWESIMSA-N
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Description

The compound (5E)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an iodinated aromatic ring, methoxy groups, and a diazinane ring with a sulfanylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps:

    Formation of the iodinated aromatic ring: This step involves the iodination of a dimethoxybenzene derivative using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Synthesis of the diazinane ring: The diazinane ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Introduction of the sulfanylidene group: This step involves the reaction of the diazinane ring with a sulfur-containing reagent such as thiourea or a thiol.

    Formation of the final compound: The final step involves the condensation of the iodinated aromatic ring with the diazinane ring under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups or the iodinated aromatic ring, leading to the formation of alcohols or deiodinated products.

    Substitution: The methoxy groups and the iodine atom on the aromatic ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various halogenating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones, and quinones.

    Reduction: Alcohols, deiodinated aromatic compounds, and reduced diazinane derivatives.

    Substitution: Various substituted aromatic compounds with different functional groups replacing the methoxy or iodine groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with unique properties.

Biology

    Biochemical Probes: The compound can be used as a probe to study enzyme mechanisms or protein-ligand interactions due to its unique structure and reactivity.

    Drug Development: Its potential bioactivity makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Medicine

    Therapeutic Agents: The compound’s unique structure may allow it to interact with specific biological targets, making it a potential therapeutic agent for various diseases.

    Diagnostic Tools: It can be used in the development of diagnostic tools or imaging agents due to its ability to interact with specific biomolecules.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.

    Agriculture: It may have applications as a pesticide or herbicide due to its potential bioactivity.

Mechanism of Action

The mechanism by which (5E)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The iodinated aromatic ring and the sulfanylidene group are likely key functional groups involved in these interactions, potentially forming covalent bonds or strong non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its combination of an iodinated aromatic ring, methoxy groups, and a diazinane ring with a sulfanylidene group. This unique structure imparts distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds.

Properties

IUPAC Name

(5E)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O4S.C2H2O4/c1-4-5-19-15(21)10(14(20)18-16(19)24)6-9-7-11(17)13(23-3)12(8-9)22-2;3-1(4)2(5)6/h4,6-8H,1,5H2,2-3H3,(H,18,20,24);(H,3,4)(H,5,6)/b10-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTQTKYYSFCCSH-AAGWESIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)CC=C)I)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)N(C2=O)CC=C)I)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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